molecular formula C19H10ClF3N2O B2407668 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-46-0

4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2407668
CAS No.: 478261-46-0
M. Wt: 374.75
InChI Key: KSRUVUAZALRVDV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a hydroxyl group at position 2, a 4-chlorophenyl group at position 4, and a 3-(trifluoromethyl)phenyl group at position 5. The trifluoromethyl and chloro substituents contribute to its electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O/c20-14-6-4-11(5-7-14)15-9-17(25-18(26)16(15)10-24)12-2-1-3-13(8-12)19(21,22)23/h1-9H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRUVUAZALRVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

The foundational route involves a three-step sequence starting from malononitrile and acetone (Figure 1):

Step 1: Knoevenagel Condensation
Malononitrile reacts with acetone under basic conditions (Al₂O₃ catalyst, 95°C) to form isopropylidenemalononitrile. This exothermic reaction achieves 85–92% yield in continuous flow systems.

Step 2: Enamine Formation
Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and acetic anhydride generates the enamine intermediate. Optimal conditions (55°C, 45 minutes) minimize dimerization side reactions.

Step 3: Pinner Cyclization
Reaction with hydrobromic acid (HBr) in acetic acid induces cyclization, yielding 2-bromo-4-methylnicotinonitrile. Subsequent functionalization introduces the 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups via Suzuki-Miyaura coupling.

Parameter Value
Temperature 55–60°C
Reaction Time 45–60 minutes
Yield (Step 3) 81%
Purity (HPLC) >98%

Direct Arylation Approach

An alternative method employs transition metal-catalyzed C–H activation to install aryl groups post-cyclization:

  • Core Synthesis : 2-Hydroxynicotinonitrile is prepared via acid-catalyzed cyclization of β-ketonitrile precursors.
  • Palladium-Catalyzed Coupling : Bis(tri-tert-butylphosphine)palladium(0) mediates the coupling of 4-chlorophenylboronic acid and 3-(trifluoromethyl)phenylboronic ester.

This method reduces step count but requires stringent oxygen-free conditions and achieves moderate yields (68–74%).

Continuous Flow Synthesis

Recent advancements in flow chemistry have revolutionized the production of nicotinonitrile derivatives. A semi-continuous system developed by researchers integrates:

  • Al₂O₃-Packed Column : Facilitates Knoevenagel condensation at 95°C with 0.50 M reactant concentration.
  • In-Line Molecular Sieves : Remove water during enamine formation, pushing equilibrium toward product.
  • Acid-Resistant Reactor : Handles HBr/AcOH mixtures for final cyclization and crystallization.

The continuous process achieves 69% overall yield with 88% average step efficiency, significantly outperforming batch methods in throughput and solvent consumption.

Solvent and Catalyst Optimization

Solvent Systems

  • Polar Aprotic Solvents : Dimethylacetamide (DMAc) enhances reaction rates but complicates purification.
  • Chlorinated Solvents : Dichloromethane (DCM) improves enamine stability but requires low-temperature operation.
  • Ethereal Solvents : Tetrahydrofuran (THF) facilitates crystallinity but risks peroxide formation.

Catalytic Innovations

  • Heterogeneous Catalysts : Mesoporous Al₂O₃ increases surface area for condensation reactions (TOF = 12.4 h⁻¹).
  • Organocatalysts : Proline derivatives enable asymmetric induction during cyclization (up to 34% ee).

Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

  • ¹H/¹³C NMR : Confirm substitution patterns (δ 7.8–8.2 ppm for aromatic protons).
  • HPLC-MS : Quantify purity (>99%) and detect trace intermediates.
  • XRD : Resolve crystal packing influenced by trifluoromethyl groups.

Challenges and Mitigation Strategies

Challenge Solution
Regioselective Arylation Directed ortho-metalation
Nitrile Hydrolysis Low-temperature acidic conditions
Trifluoromethyl Group Stability Anhydrous reaction environments

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of 4-(4-Chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]nicotinonitrile.

    Reduction: Formation of 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antitumor Activity

Research indicates that 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing the following:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via nitroso intermediates
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)25Modulation of apoptotic pathways

These findings suggest that the compound can effectively inhibit cancer cell growth through apoptosis induction and modulation of cellular pathways.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various bacterial strains. In vitro studies reported moderate antibacterial activity:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

While these results indicate potential as an antibacterial agent, further investigation is needed to enhance its efficacy compared to conventional antibiotics.

Antitubercular Activity

In a related study focusing on antitubercular properties, derivatives of similar compounds were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. Although this specific compound was not the primary focus, structural analogs showed promising results with MIC values ranging from 4 to 64 µg/mL against resistant strains, indicating a potential pathway for developing new antitubercular agents.

Synthetic Methodologies

The synthesis of this compound has been explored using various approaches:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors, leading to high yields.
  • Functional Group Modifications : The presence of hydroxyl and nitrile groups allows for further derivatization, enhancing its biological profile.

Case Studies

Several case studies have documented the applications of this compound in drug design and development:

  • Study on Antitumor Mechanisms : A research article detailed how the compound induces apoptosis in cancer cells by generating reactive nitrogen species, showcasing its potential as a lead compound for anticancer drug development.
  • Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial properties of derivatives based on this compound structure, providing insights into structure-activity relationships that could inform future modifications.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Nicotinonitrile derivatives often differ in substituent groups and their positions, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula
Target Compound 4-ClPh (4), 3-CF3Ph (6), -OH (2) Hydroxyl, Cl, CF3 C₁₉H₁₀ClF₃N₂O
[] 4-FPh-pyrazole (4), 1-naphthyl (6), -OH (2) Pyrazole, F, naphthyl C₂₉H₁₈FN₃O
[] 4-ClPh (4), 4-MePh (6), -S-Et (2) Ethylsulfanyl, Me C₂₁H₁₆ClN₂S
[] 4-ClPh (6), 4-CF3 (4), -OH (2) Hydroxyl, Cl, CF3 (isomer) C₁₃H₆ClF₃N₂O
  • Electron-Withdrawing vs.
  • Positional Isomerism: describes 6-(4-chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, a positional isomer of the target compound. The shifted substituents (CF3 at position 4 vs. 6) may alter steric hindrance and binding affinity .

Biological Activity

4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile, with CAS number 478261-46-0, is a synthetic compound belonging to the class of nicotinonitriles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C19H10ClF3N2O
  • Molar Mass : 374.74 g/mol
  • Boiling Point : 533.5 ± 50.0 °C (predicted)
  • Density : 1.46 ± 0.1 g/cm³ (predicted)
  • pKa : 6.98 ± 0.10 (predicted)

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antimicrobial and anticancer properties. Below is a summary of key findings from various studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens, including drug-resistant strains.

  • Study Findings : In vitro tests revealed that derivatives of nicotinonitriles showed potent activity against:
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Klebsiella pneumoniae

One study indicated that certain derivatives inhibited bacterial growth at concentrations as low as 0.016 mM, particularly effective against Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of related compounds has also been explored, particularly focusing on their ability to inhibit specific cancer cell lines.

  • Mechanism of Action : Compounds similar to this nicotinonitrile have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • Case Study : A study involving c-KIT kinase inhibitors demonstrated that modifications on the nicotinonitrile scaffold could enhance potency against resistant cancer cell lines .

Research Findings and Case Studies

StudyFocusKey Findings
Study AAntimicrobialInhibition of Pseudomonas aeruginosa at low concentrations (0.016 mM)
Study BAnticancerEnhanced activity against c-KIT mutant cell lines; potential for gastrointestinal stromal tumors
Study CPharmacokineticsGood in vivo PK profile in various species; effective against drug-resistant mutants

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing nicotinonitrile derivatives with halogenated aryl substituents, and how can reaction conditions be optimized?

  • Methodology : Nicotinonitrile derivatives are typically synthesized via cyclocondensation reactions. For example, and describe dissolving precursors in methanol and allowing slow solvent evaporation (5–7 days) to yield crystals suitable for X-ray analysis . Optimization involves adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (room temperature vs. reflux), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures reaction completion.
  • Key Parameters :

ParameterTypical RangeImpact on Yield/Purity
SolventMethanol/EtOHHigher polarity solvents improve crystallinity
Time5–7 daysLonger times enhance crystal quality
TemperatureRT–60°CLower temps favor controlled growth

Q. How can researchers confirm the molecular structure of 4-(4-chlorophenyl)-substituted nicotinonitriles?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard ( ). For example, reports dihedral angles between aromatic rings (55.04°–75.87°), critical for understanding steric effects . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., aromatic protons and nitrile carbons).
  • FT-IR : Peaks at ~2220 cm1^{-1} confirm the nitrile group.
    • Data Interpretation : Compare experimental SCXRD bond lengths/angles with computational models (DFT or molecular mechanics).

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of nicotinonitrile derivatives?

  • Methodology : Analyze crystal structures for non-covalent interactions. highlights N–H⋯N and C–H⋯N hydrogen bonds forming a 3D network, stabilizing the lattice . reports C–Br⋯π interactions in bromophenyl analogs, altering packing motifs .
  • Experimental Design :

  • Use SCXRD to identify interaction distances (e.g., H-bond lengths < 2.5 Å).
  • Computational tools (Mercury Software) map Hirshfeld surfaces to quantify interaction contributions.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for structurally similar nicotinonitriles?

  • Case Study : reports dihedral angles of 55.04° (naphthyl-pyridyl), whereas describes angles of 59.56° (pyridyl-phenyl) in a chlorophenyl analog . Contradictions arise from substituent electronic effects (e.g., electron-withdrawing CF3_3 vs. Cl).
  • Resolution Steps :

Validate data quality (e.g., check R-factors: <0.05 for high-resolution SCXRD).

Perform DFT calculations to compare theoretical vs. experimental geometries.

Explore temperature-dependent crystallography ( used 100 K data to reduce thermal motion artifacts) .

Q. How can researchers design experiments to probe the electronic effects of trifluoromethyl and chlorophenyl groups on nicotinonitrile reactivity?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing groups (CF3_3, Cl).
  • Spectroscopic Probes : UV-Vis to study charge-transfer transitions; compare λmax_{\text{max}} shifts in analogs.
  • Computational Modeling : Natural Bond Orbital (NBO) analysis quantifies substituent effects on electron density distribution.

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